molecular formula C8H8BrF2N B2708023 5-Bromo-7-(difluoromethyl)-2,3-dihydro-1H-pyrrolizine CAS No. 2248372-17-8

5-Bromo-7-(difluoromethyl)-2,3-dihydro-1H-pyrrolizine

Cat. No.: B2708023
CAS No.: 2248372-17-8
M. Wt: 236.06
InChI Key: MDRRLJXIHYGFGI-UHFFFAOYSA-N
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Description

5-Bromo-7-(difluoromethyl)-2,3-dihydro-1H-pyrrolizine: is a heterocyclic compound that features a pyrrolizine core substituted with bromine and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-(difluoromethyl)-2,3-dihydro-1H-pyrrolizine typically involves the bromination of a suitable pyrrolizine precursor followed by the introduction of the difluoromethyl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The difluoromethyl group can be introduced using difluoromethylating reagents such as difluoromethyl iodide or difluoromethyl sulfone .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-7-(difluoromethyl)-2,3-dihydro-1H-pyrrolizine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-7-(difluoromethyl)-2,3-dihydro-1H-pyrrolizine is used as a building block in organic synthesis to create more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development.

Industry: The compound can be used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for the synthesis of advanced materials and intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-Bromo-7-(difluoromethyl)-2,3-dihydro-1H-pyrrolizine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The bromine and difluoromethyl groups can enhance binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 5-Bromo-7-(difluoromethyl)-2,3-dihydro-1H-pyrrolizine offers unique reactivity due to the presence of the pyrrolizine core. This core structure provides distinct electronic and steric properties, making it suitable for specific synthetic and biological applications. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can be advantageous in drug development.

Properties

IUPAC Name

5-bromo-7-(difluoromethyl)-2,3-dihydro-1H-pyrrolizine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF2N/c9-7-4-5(8(10)11)6-2-1-3-12(6)7/h4,8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRRLJXIHYGFGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(N2C1)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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